![molecular formula C10H15BO3 B12096592 Boronic acid, [4-(2-ethoxyethyl)phenyl]- CAS No. 160061-49-4](/img/structure/B12096592.png)
Boronic acid, [4-(2-ethoxyethyl)phenyl]-
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Overview
Description
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-ethoxyethyl group. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are valuable due to their ability to form stable covalent bonds with diols, making them useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-(2-ethoxyethyl)phenyl]-, typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(2-ethoxyethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, often involving higher temperatures and pressures to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, undergoes various chemical reactions, including:
Substitution: Participation in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or THF.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Versatile Building Block:
[4-(2-ethoxyethyl)phenyl]boronic acid is extensively utilized in organic synthesis as a versatile building block. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is fundamental for the formation of carbon-carbon bonds in complex organic molecules. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals, allowing for the efficient construction of diverse molecular architectures .
Medicinal Chemistry
Drug Discovery:
In medicinal chemistry, boronic acids have been employed to design novel therapeutic agents. For instance, studies have demonstrated that compounds incorporating boronic acid moieties can exhibit enhanced biological activities, such as increased selectivity and potency against specific cancer cell lines. A notable example includes the replacement of nitro groups with boronic acids to improve the efficacy of non-steroidal anti-androgens like flutamide .
Anticancer Activity:
Research has shown that certain boronic acid derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds derived from [4-(2-ethoxyethyl)phenyl]boronic acid exhibited significant antiproliferative activity against various cancer cell lines, including prostate cancer cells (LAPC-4). The selectivity index (SI) was calculated to assess the compounds' effectiveness against both cancerous and non-cancerous cells .
Bioconjugation
Targeted Delivery Systems:
The unique reactivity of boronic acids allows them to facilitate bioconjugation processes. They can form reversible covalent bonds with diols and other biomolecules, making them suitable for constructing targeted drug delivery systems and diagnostic agents. This property enhances the stability and specificity of therapeutic agents in biomedical applications .
Material Science
Advanced Materials Development:
Boronic acids are integral to developing advanced materials such as polymers and nanomaterials. Their ability to form dynamic covalent bonds enables the creation of self-healing materials and responsive systems that can adapt to environmental changes. For example, research has demonstrated that incorporating boronic acids into polymer matrices can enhance mechanical properties while enabling self-healing capabilities .
Chemical Sensors
Detection Applications:
In the field of chemical sensing, [4-(2-ethoxyethyl)phenyl]boronic acid can be integrated into sensor platforms for detecting specific analytes with high sensitivity and selectivity. The compound's ability to interact with various chemical species makes it a valuable component in developing sensors for environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of boronic acid, [4-(2-ethoxyethyl)phenyl]-, involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biomolecules . The compound’s interaction with molecular targets often involves the formation of reversible covalent bonds, which can be modulated by changes in pH and other environmental conditions .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boronic acid functional group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Bromomethyl)phenylboronic acid: A boronic acid with a bromomethyl group attached to the phenyl ring.
Uniqueness: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in specific applications such as drug delivery and sensor development .
Biological Activity
Boronic acids, including [4-(2-ethoxyethyl)phenyl]boronic acid, have garnered significant interest in medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols. This article explores the biological activity of this compound, focusing on its applications in drug discovery, organic synthesis, and potential therapeutic uses.
Chemical Structure and Properties
[4-(2-ethoxyethyl)phenyl]boronic acid features a phenyl ring substituted with an ethoxyethyl group and a boronic acid functional group. This structure bestows it with distinct chemical properties, allowing for high reactivity and selectivity in various biological contexts. The compound's ability to form stable complexes with diols makes it invaluable in biochemical applications.
Applications in Medicinal Chemistry
1. Drug Discovery
Boronic acids are increasingly used in the development of pharmaceuticals due to their ability to target specific biological pathways. They can act as inhibitors or modulators of enzymes, particularly those that utilize diols as substrates. For instance, studies have shown that boronic acids can inhibit certain proteases and kinases, which are critical in cancer and other diseases .
2. Bioconjugation Techniques
The unique properties of boronic acids facilitate effective bioconjugation methods. This allows for the attachment of biomolecules to surfaces or other compounds, enhancing the efficacy of therapeutic agents . For example, [4-(2-ethoxyethyl)phenyl]boronic acid can be utilized in drug delivery systems where controlled release is necessary.
3. Antimicrobial Activity
Research indicates that boronic acid derivatives exhibit antimicrobial properties. A study highlighted the synthesis of a novel boronic ester derived from quercetin, which demonstrated significant antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL . Such findings suggest that [4-(2-ethoxyethyl)phenyl]boronic acid may also possess similar antimicrobial potential.
Biological Activity Data
Activity Type | Description | IC50 Values |
---|---|---|
Antioxidant | Scavenging free radicals (DPPH method) | IC50: 0.14 ± 0.01 µg/mL |
Antibacterial | Activity against E. coli | Effective at 6.50 mg/mL |
Enzyme Inhibition | Acetylcholinesterase inhibition | IC50: 115.63 ± 1.16 µg/mL |
Butyrylcholinesterase inhibition | IC50: 3.12 ± 0.04 µg/mL | |
Antiurease activity | IC50: 1.10 ± 0.06 µg/mL | |
Antithyrosinase activity | IC50: 11.52 ± 0.46 µg/mL |
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a phenyl boronic acid derivative from quercetin, which exhibited a cytotoxic effect on MCF-7 cancer cell lines with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can enhance its anticancer properties.
Case Study 2: Development of Drug Delivery Systems
Research has explored the use of boronic acids in creating drug delivery systems that respond to biological stimuli, such as pH changes or enzyme presence . The incorporation of [4-(2-ethoxyethyl)phenyl]boronic acid into these systems could improve targeting and reduce side effects associated with conventional therapies.
Properties
CAS No. |
160061-49-4 |
---|---|
Molecular Formula |
C10H15BO3 |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[4-(2-ethoxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
VWLOVGFZHQSLIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOCC)(O)O |
Origin of Product |
United States |
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